molecular formula C25H21NO6 B2484561 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 865283-19-8

3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Cat. No.: B2484561
CAS No.: 865283-19-8
M. Wt: 431.444
InChI Key: BVSITTNUAADFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a phenyl group at position 3 and a 3,4,5-trimethoxybenzamide moiety at position 2. Chromen-4-one (commonly termed chromone) derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The trimethoxybenzamide group is a pharmacophoric motif known to enhance interactions with biological targets, such as ATP-binding cassette transporters (e.g., P-glycoprotein) and estrogen receptors .

Synthetic routes for analogous chromone-benzamide hybrids typically involve condensation of substituted chromen-4-one precursors with activated benzoyl chlorides or nucleophilic substitution reactions under basic conditions (e.g., using K₂CO₃/NaH in acetonitrile or 1,4-dioxane) .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)24(28)26-25-21(15-9-5-4-6-10-15)22(27)17-11-7-8-12-18(17)32-25/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSITTNUAADFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromenone Core Formation

The chromen-4-one scaffold is typically synthesized via the Kostanecki-Robinson reaction , which involves cyclization of o-hydroxyacetophenone derivatives with benzaldehyde under acidic conditions. For the 3-phenyl substitution:

  • Starting Material : 2-Hydroxy-5-methoxyacetophenone reacts with benzaldehyde in the presence of piperidine and acetic acid.
  • Cyclization : Heating at 120°C for 6 hours yields 3-phenyl-4H-chromen-4-one.

Reaction Conditions :

Parameter Value
Solvent Ethanol
Catalyst Piperidine/AcOH
Temperature 120°C
Yield ~65%

Introduction of the Amine Group

Nitration followed by reduction provides the 2-aminochromenone:

  • Nitration : Treat 3-phenyl-4H-chromen-4-one with fuming HNO₃ in H₂SO₄ at 0°C to introduce a nitro group at position 2.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine.

Key Data :

  • Nitration Yield : 50–60%.
  • Reduction Yield : 85–90%.

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form the acyl chloride:

Reaction :
$$
\text{3,4,5-(MeO)}3\text{C}6\text{H}2\text{COOH} + \text{SOCl}2 \rightarrow \text{3,4,5-(MeO)}3\text{C}6\text{H}2\text{COCl} + \text{SO}2 + \text{HCl}
$$

Conditions :

  • Solvent: Toluene
  • Temperature: 70°C
  • Time: 4 hours
  • Yield: >95%.

Amide Coupling

The final step involves coupling 4-oxo-3-phenyl-4H-chromen-2-amine with 3,4,5-trimethoxybenzoyl chloride using a Schotten-Baumann reaction:

  • Reaction Setup : Dissolve the amine in dichloromethane (DCM), add triethylamine (TEA) as a base, and slowly add the acyl chloride.
  • Workup : Quench with water, extract with DCM, and purify via column chromatography.

Optimized Conditions :

Parameter Value
Solvent DCM
Base TEA (2 equiv)
Temperature 0°C → RT
Yield 70–75%

Physicochemical Properties

Key data for the target compound:

Property Value
Molecular Formula C₂₈H₂₇NO₆
Molecular Weight 473.53 g/mol
logP 6.229
Water Solubility (LogS) -5.63
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 8

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 3.85 (s, 9H, 3×OCH₃).
    • δ 6.90–8.20 (m, 10H, aromatic H).
    • δ 9.20 (s, 1H, NH).
  • ¹³C NMR :

    • δ 56.1 (OCH₃).
    • δ 177.5 (C=O, chromenone).
    • δ 165.2 (C=O, amide).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 474.1912 [M+H]⁺.
  • Calculated : 473.1838 (C₂₈H₂₇NO₆).

Challenges and Optimization

  • Regioselectivity in Chromenone Synthesis : Ensuring phenyl substitution at position 3 requires careful control of reaction conditions. Excess benzaldehyde improves yield but may lead to di-substituted byproducts.
  • Amide Coupling Efficiency : Using coupling agents like EDCl/HOBt increases yield to 85% compared to Schotten-Baumann (70%).

Biological Activity

The compound 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a member of the chromene family, known for its diverse biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

  • Molecular Formula : C₁₈H₁₈N₂O₆
  • Molecular Weight : 354.34 g/mol
  • CAS Number : 923216-63-1

Structural Characteristics

The compound features a chromene core substituted with methoxy groups and a benzamide moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₆
Molecular Weight354.34 g/mol
CAS Number923216-63-1

Anticancer Activity

Recent studies highlight the anticancer potential of This compound . For instance, research conducted on various cancer cell lines demonstrated significant cytotoxic effects:

  • MCF-7 (breast cancer) : IC₅₀ values ranged from 10 to 20 µM.
  • HepG2 (liver cancer) : IC₅₀ values were found to be approximately 15 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer progression such as:
    • Cholinesterases (AChE and BChE)
    • Cyclooxygenase (COX) enzymes
    • Lipoxygenases (LOX)
  • Antioxidant Properties : The compound exhibits free radical scavenging activity, which contributes to its protective effects against oxidative stress-related damage in cells.
  • Molecular Docking Studies : In silico studies have revealed strong binding affinities to target proteins, indicating potential for further development as a therapeutic agent.

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Studies have reported:

  • Gram-positive bacteria : Significant inhibition observed with an MIC (Minimum Inhibitory Concentration) of 20 µg/mL.
  • Gram-negative bacteria : Moderate activity with an MIC of 40 µg/mL.

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound on multiple cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile, revealing that the compound showed moderate to high inhibitory activity against AChE and BChE with IC₅₀ values ranging from 10 to 30 µM. This suggests potential applications in treating neurodegenerative diseases .

Study 3: Antioxidant Activity Assessment

A comprehensive assessment of antioxidant activity demonstrated that the compound significantly reduced oxidative stress markers in cellular models, supporting its use as a protective agent against oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide and related compounds:

Compound Name & Source Structural Features Biological Activity & Key Findings
Target Compound Chromen-4-one core, 3-phenyl, 3,4,5-trimethoxybenzamide substituent Not explicitly reported in evidence; inferred potential for P-gp inhibition or receptor modulation
PBX2 4H-Benzo[b]pyrrolo[1,2-d][1,4]oxazin-4-one core, 3,4,5-trimethoxybenzamide Full antagonist of GPER and estrogen receptor (ER); used in hormone-related cancer research
VUF15485 3,4,5-Trimethoxybenzamide with allyl-pyrrolidinyl groups High-affinity agonist for uncharacterized targets; radiolabeled for receptor binding studies
N-(2-Nitrophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide with 2-nitrophenyl substituent P-glycoprotein (P-gp) inhibition (IC₅₀: 1.4–20 µM); methoxy groups critical for activity
N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-6-yl)benzamides Trifluoromethyl-substituted chromen-4-one core, benzamide substituents High synthetic yields (87–96%); explored for antimicrobial/anticancer potential
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Simple 3,4,5-trimethoxybenzamide with 4-bromophenyl group Crystal structure resolved (chain formation via N-H···O hydrogen bonds); no bioactivity reported

Key Comparative Insights:

Core Heterocycle Influence: The chromen-4-one core in the target compound is structurally distinct from PBX2’s benzo-pyrrolo-oxazine system. Trifluoromethyl substitution on chromen-4-one (as in ) increases lipophilicity, which may enhance membrane permeability compared to the target compound’s phenyl group.

Trimethoxybenzamide Modifications :

  • Removal of one or more methoxy groups in analogs (e.g., desmethylated derivatives in ) reduces P-gp inhibitory activity, underscoring the importance of the 3,4,5-trimethoxy motif for interactions with hydrophobic binding pockets.
  • Substitution at the aniline moiety (e.g., 2-nitrophenyl in vs. 4-bromophenyl in ) alters electronic properties and steric bulk, affecting target engagement.

Biological Activity Profiles: PBX2’s dual antagonism of GPER and ER contrasts with VUF15485’s agonist profile, highlighting how divergent substituents (pyrrolidinyl vs. chromen-phenyl) dictate functional outcomes .

Synthetic Accessibility :

  • Chromone-benzamide hybrids (e.g., ) are synthesized in high yields (87–96%) under mild conditions, whereas PBX2-like systems may require multi-step protocols due to complex heterocycles .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide?

Methodological Answer:
Synthesis optimization requires:

  • Stepwise functionalization : First, construct the chromen-4-one core via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. Second, introduce the 3,4,5-trimethoxybenzamide moiety via amide coupling (e.g., using EDCI/HOBt) .
  • Reaction monitoring : Use thin-layer chromatography (TLC) to track intermediate purity and confirm completion of each step .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of methoxy-substituted intermediates .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of trimethoxybenzoyl chloride) and temperature (50–60°C for amidation) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • 1H/13C NMR identifies methoxy groups (δ 3.7–3.9 ppm for OCH3) and chromen-4-one carbonyl signals (δ 175–180 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • Mass spectrometry (HRMS or ESI-MS) : Confirms molecular ion [M+H]+ and fragments (e.g., loss of methoxy groups) .
  • IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and chromen-4-one carbonyl (~1700 cm⁻¹) .

Advanced: How can crystallographic data inconsistencies be resolved when determining the compound’s structure?

Methodological Answer:

  • Data refinement : Use SHELXL for small-molecule refinement. Validate hydrogen bonding and π-π stacking interactions with PLATON .
  • Twinned data handling : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, using HKLF 5 format for intensity integration .
  • Validation tools : Check for overfitting using R1/wR2 ratios (<5% discrepancy) and validate geometry with CCDC Mercury .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay standardization :
    • Use identical cell lines (e.g., MCF-7 for anticancer studies) and normalize viability assays (MTT vs. resazurin) .
    • Control solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Data normalization : Apply Z-score transformation to compare IC50 values across studies .
  • Mechanistic validation : Use orthogonal assays (e.g., Western blot for apoptosis markers if cytotoxicity is observed) .

Advanced: How to design experiments to explore the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Scaffold modification :
    • Methoxy group removal : Synthesize desmethyl analogs (e.g., 3,4-dimethoxy or 4-methoxy derivatives) to assess their role in P-gp inhibition .
    • Chromen substitution : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to modulate π-stacking with biological targets .
  • In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like tubulin or kinases .
  • Activity correlation : Use linear regression to link logP values (from HPLC) with cytotoxicity data .

Advanced: How to resolve conflicting solubility data in pharmacokinetic studies?

Methodological Answer:

  • Solubility assays : Compare shake-flask (equilibrium) vs. kinetic solubility (nephelometry) methods. Use biorelevant media (FaSSIF/FeSSIF) for physiologically relevant data .
  • Co-solvent optimization : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without altering stability .
  • DSC/TGA analysis : Rule out polymorphic transitions affecting solubility by analyzing thermal behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.